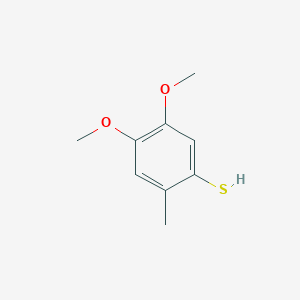

4,5-Dimethoxy-2-methylbenzene-1-thiol

Description

Overview of Organosulfur Compounds in Organic Synthesis

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are integral to organic synthesis. wikipedia.orgnih.gov The thiol group (-SH), in particular, is a versatile functional group known for its distinct reactivity. nih.gov Thiols are more acidic than their alcohol counterparts and the resulting thiolate anions are excellent nucleophiles. chemistrysteps.com This reactivity makes them valuable intermediates in forming new carbon-sulfur bonds, which are found in numerous pharmaceuticals and agrochemicals. nih.gov Furthermore, the sulfur atom can exist in various oxidation states, leading to a rich chemistry of derivatives such as sulfides, disulfides, sulfoxides, and sulfones, each with unique properties and applications. wikipedia.orgbritannica.com

Significance of Dimethoxybenzene Core Structures in Chemical Design

The dimethoxybenzene scaffold is a common feature in a multitude of biologically active compounds and functional materials. bohrium.comresearchgate.net The methoxy (B1213986) groups (-OCH₃) are strong electron-donating groups, which influence the electronic properties of the benzene (B151609) ring, activating it towards electrophilic substitution and modulating the reactivity of other substituents. researchgate.net This structural unit is found in natural products and is a key building block in the synthesis of pharmaceuticals, fragrances, and polymers. nbinno.comchemicalbook.comwikipedia.org The specific arrangement of the methoxy groups on the benzene ring allows for fine-tuning of a molecule's steric and electronic profile, which is crucial for applications like designing therapeutic agents or organic electronic materials. bohrium.comresearchgate.net

Research Landscape of Benzenethiol (B1682325) Derivatives in Academic Contexts

Benzenethiol, or thiophenol, and its derivatives are a widely studied class of aromatic thiols. ijcrt.org Their applications are diverse, ranging from their use as reagents in organic synthesis to their role in forming self-assembled monolayers on metal surfaces. mdpi.com In academic research, benzenethiols are investigated for their nucleophilic properties in substitution and addition reactions. acs.orgnih.gov The interaction of the thiol's S-H bond with aromatic systems (S–H/π interactions) is also a subject of study for its importance in molecular recognition and protein structure. nih.gov The synthesis of complex thiophenols remains an active area of research, with methods being developed to introduce the thiol functionality onto elaborately substituted aromatic rings. ijcrt.orgorientjchem.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethoxy-2-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-6-4-7(10-2)8(11-3)5-9(6)12/h4-5,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZVSNQMNFGKEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of Substituted Benzenethiols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual protons (¹H) and carbon atoms (¹³C).

The substitution pattern on the benzene (B151609) ring significantly influences the chemical shifts of the aromatic protons and carbons due to the electronic effects (mesomeric and inductive) of the thiol, methyl, and methoxy (B1213986) substituents. The predicted chemical shifts for 4,5-dimethoxy-2-methylbenzene-1-thiol are based on established substituent effects on aromatic systems. pdx.edulibretexts.org

The ¹H NMR spectrum is expected to show two singlets for the aromatic protons, reflecting their isolated positions. The thiol proton (S-H) typically appears as a singlet with a variable chemical shift. The methyl and two methoxy groups will each produce distinct singlets.

In the ¹³C NMR spectrum, six distinct signals are anticipated for the aromatic carbons, as the substitution pattern removes all symmetry. libretexts.org The carbons attached to the oxygen atoms of the methoxy groups are expected to be the most downfield among the ring carbons, while the two methoxy carbons and one methyl carbon will appear in the aliphatic region of the spectrum. researchgate.net

Predicted NMR Data for this compound ¹H NMR (Proton)

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 | ~6.8 | Singlet |

| H-6 | ~6.9 | Singlet |

| SH | 3.0 - 4.0 | Singlet |

| OCH₃ (C-4 or C-5) | ~3.8 | Singlet |

| OCH₃ (C-4 or C-5) | ~3.85 | Singlet |

¹³C NMR (Carbon)

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-SH) | ~125 |

| C-2 (C-CH₃) | ~130 |

| C-3 (C-H) | ~115 |

| C-4 (C-OCH₃) | ~148 |

| C-5 (C-OCH₃) | ~149 |

| C-6 (C-H) | ~112 |

| OCH₃ | ~56 |

| OCH₃ | ~56.5 |

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for unambiguously confirming the complex structure and substitution pattern of the molecule. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, no cross-peaks would be expected between the aromatic protons (H-3 and H-6) as they are not adjacent and are separated by more than three bonds, confirming their isolated nature on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.eduustc.edu.cn It would be used to definitively assign which proton signal corresponds to which carbon signal. For instance, the aromatic proton signal at ~6.8 ppm would show a cross-peak to the aromatic carbon signal at ~115 ppm (C-3).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool for establishing long-range connectivity (typically over two to three bonds). ustc.edu.cnyoutube.com It is vital for confirming the substitution pattern. Key expected correlations would include:

Cross-peaks from the methyl protons (~2.2 ppm) to the aromatic carbons C-1, C-2, and C-3.

Correlations from the methoxy protons (~3.8 ppm) to their respective attached aromatic carbons (C-4 and C-5).

Correlations from the aromatic protons (H-3 and H-6) to adjacent and next-nearest carbons, helping to piece together the entire aromatic framework.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, the molecular formula is C₉H₁₂O₂S. HRMS can distinguish this formula from other potential formulas that have the same nominal mass. The analysis of isotopic patterns, particularly for sulfur-containing compounds, further aids in confirming the elemental composition. nih.gov

Calculated Exact Mass for C₉H₁₂O₂S

| Ion | Molecular Formula | Calculated Monoisotopic Mass |

| [M]⁺ | C₉H₁₂O₂S | 184.05580 |

| [M+H]⁺ | C₉H₁₃O₂S | 185.06362 |

| [M+Na]⁺ | C₉H₁₂NaO₂S | 207.04557 |

In the analysis of complex mixtures, coupling chromatographic separation with mass spectrometry is essential.

GC-MS (Gas Chromatography-Mass Spectrometry): Aromatic thiols are often volatile enough for GC analysis. researchgate.net In a GC-MS system, the compound would first be separated from other components in a mixture based on its boiling point and interaction with the GC column. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact), and a mass spectrum showing the molecular ion and characteristic fragmentation pattern is generated. Derivatization techniques, such as alkylation, can be employed to improve the chromatographic properties and detection limits of thiols. nih.gov

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is a versatile technique used for compounds that may not be suitable for GC due to low volatility or thermal instability. researchgate.net A sample containing the thiol is separated via liquid chromatography before being introduced into the mass spectrometer. This method is particularly useful for analyzing extracts from biological or environmental samples. nih.gov

UHPLC-HRMS (Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry): This advanced technique combines the high separation efficiency of UHPLC with the precise mass measurement of HRMS. It allows for the confident identification and quantification of trace-level components in highly complex matrices, providing both retention time and accurate mass data for robust compound identification. nih.gov

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy probes the stretching and bending of bonds within a molecule, providing a characteristic "fingerprint" based on its functional groups. specac.com

FT-IR (Fourier-Transform Infrared) Spectroscopy: FT-IR is highly effective for identifying key functional groups. The S-H stretching vibration of a thiol is typically weak but sharp, appearing in a relatively uncongested region of the spectrum. mdpi.comblogspot.com The C-O stretches associated with the methoxy groups are expected to be strong and prominent.

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR. rsc.org It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. The S-H and C-S bonds in thiols often produce more distinct signals in Raman spectra than in FT-IR. acs.orgrsc.org Surface-Enhanced Raman Spectroscopy (SERS) can be used to obtain greatly enhanced signals for thiols adsorbed on metallic nanostructures. nih.govnih.gov

Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Bond | Vibration Type | Method | Intensity |

| ~3100-3000 | C-H | Aromatic Stretch | FT-IR/Raman | Medium-Weak |

| ~2950-2850 | C-H | Methyl/Methoxy Stretch | FT-IR/Raman | Medium |

| ~2600-2550 | S-H | Thiol Stretch | FT-IR/Raman | Weak |

| ~1600 & ~1500 | C=C | Aromatic Ring Stretch | FT-IR/Raman | Strong-Medium |

| ~1250 & ~1030 | C-O | Aryl-Alkyl Ether Asymmetric & Symmetric Stretch | FT-IR | Strong |

| ~700-600 | C-S | Stretch | Raman | Medium |

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization

Electronic absorption spectroscopy, specifically in the ultraviolet-visible (UV-Vis) range, is a powerful technique for characterizing the chromophoric system of aromatic compounds like this compound. The benzene ring and its substituents constitute the chromophore, which absorbs light at specific wavelengths, leading to electronic transitions between molecular orbitals.

The UV-Vis spectrum of a substituted benzenethiol (B1682325) is largely influenced by the electronic nature of its substituents. The thiol (-SH) group, along with the methyl (-CH₃) and methoxy (-OCH₃) groups, modifies the electronic structure of the benzene ring, which in turn affects the absorption maxima (λmax) and the intensity of the absorption bands.

In general, the UV spectra of simple aromatic compounds exhibit two main absorption bands: the E-band (ethylenic) and the B-band (benzenoid). The E-band, typically occurring at shorter wavelengths (around 200-220 nm), is more intense and corresponds to a π → π* transition of the benzene ring. The B-band, found at longer wavelengths (around 250-280 nm), is less intense and arises from a different π → π* transition.

For this compound, the presence of two electron-donating methoxy groups and a methyl group is expected to cause a bathochromic shift (a shift to longer wavelengths) of both the E and B bands compared to unsubstituted benzenethiol. This is due to the extension of the conjugated system and the raising of the highest occupied molecular orbital (HOMO) energy level. The thiol group can also contribute to this shift.

While specific experimental values for this compound are not available, a hypothetical representation of its UV-Vis absorption data, based on trends observed for similarly substituted compounds, is presented in the table below.

| Hypothetical UV-Vis Data for this compound | |

| Solvent | Chloroform |

| Absorption Band | λmax (nm) |

| E-band | ~ 220-240 |

| B-band | ~ 280-300 |

This data is illustrative and based on general principles of UV-Vis spectroscopy for substituted benzenes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Although a crystal structure for this compound has not been reported in the searched literature, we can anticipate some of its key structural features based on known structures of related substituted benzenes and thiophenols. The core of the molecule would be the planar benzene ring. The substituents—two methoxy groups, one methyl group, and one thiol group—would be attached to this ring.

The orientation of the methoxy groups relative to the benzene ring is of particular interest. Typically, the C-O-C bond of a methoxy group lies in or near the plane of the benzene ring to maximize resonance stabilization. The thiol group's S-H bond is expected to have a specific orientation relative to the ring, which can be influenced by crystal packing forces.

A hypothetical table of crystallographic data for this compound is provided below to illustrate the type of information that would be obtained from an X-ray diffraction study.

| Hypothetical Crystallographic Data for this compound | |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | ~ 8-12 |

| b (Å) | ~ 6-10 |

| c (Å) | ~ 15-20 |

| β (°) | ~ 90-105 |

| Volume (ų) | ~ 1000-1500 |

| Z (molecules per unit cell) | 4 |

This data is purely hypothetical and serves to represent the parameters typically determined in an X-ray crystallography experiment.

Mechanistic Investigations of Chemical Reactivity of 4,5 Dimethoxy 2 Methylbenzene 1 Thiol

Reactions Involving the Thiol Functional Group

The thiol (S-H) group is a versatile functional group known for its nucleophilicity and its ability to undergo a variety of oxidation states. nih.gov

Oxidation Reactions to Sulfur-Containing Derivatives (e.g., Sulfoxides, Disulfides)

The oxidation of thiols is a fundamental transformation in organic sulfur chemistry, leading to a range of sulfur-containing compounds. Weaker oxidants typically convert thiols to disulfides, while stronger oxidizing agents can lead to the formation of sulfonic acids. researchgate.net The oxidation of thiols by sulfoxides, particularly dimethyl sulfoxide (B87167) (DMSO), has been a subject of detailed study. sci-hub.ru Stoichiometrically, two moles of thiol react with one mole of sulfoxide to produce one mole of disulfide and one mole of sulfide. sci-hub.ru The reactivity of thiols in these oxidations is often dependent on their acidity, with more acidic thiols reacting more rapidly. sci-hub.ruorganic-chemistry.org Aromatic thiols are generally more reactive than aliphatic thiols in these oxidation reactions. sci-hub.rubiolmolchem.com

The oxidation of 4,5-dimethoxy-2-methylbenzene-1-thiol can be expected to follow these general principles. Mild oxidation would lead to the corresponding disulfide, bis(4,5-dimethoxy-2-methylphenyl) disulfide. The reaction likely proceeds through a mechanism where the thiol attacks the sulfoxide, which acts as the oxidizing agent. The use of catalysts, such as dichlorodioxomolybdenum(VI), can facilitate the selective and quantitative conversion of thiols to disulfides using DMSO as the oxidant under mild conditions. organic-chemistry.org Further oxidation of the disulfide can lead to thiolsulfinates. mdpi.com More vigorous oxidation conditions could potentially yield sulfoxides and ultimately sulfonic acids, though the disulfide is often the primary product under controlled conditions. researchgate.net The reaction of thiols with hydrogen peroxide can also lead to disulfides, and this process can be catalyzed by various reagents. biolmolchem.com

Table 1: Oxidation Products of this compound

| Oxidizing Agent | Product(s) |

| Mild Oxidants (e.g., I₂, air) | bis(4,5-dimethoxy-2-methylphenyl) disulfide |

| Dimethyl Sulfoxide (DMSO) | bis(4,5-dimethoxy-2-methylphenyl) disulfide, Dimethyl sulfide |

| Strong Oxidants (e.g., H₂O₂, KMnO₄) | 4,5-Dimethoxy-2-methylbenzenesulfonic acid |

Nucleophilic Reactivity and Additions Involving the Thiol Moiety

Thiols and their conjugate bases, thiolates, are excellent nucleophiles. chemistrysteps.com The high nucleophilicity of the sulfur atom in this compound allows it to participate in a variety of nucleophilic substitution and addition reactions. Thiolates are particularly effective nucleophiles and can be readily formed by treating the thiol with a base. chemistrysteps.com

One important class of reactions is the nucleophilic addition to activated alkenes and alkynes, such as α,β-unsaturated carbonyl compounds (Michael acceptors). nih.govnih.gov The reaction of this compound with an α,β-unsaturated ketone would proceed via a 1,4-conjugate addition mechanism to form a thioether. This reaction is often base-catalyzed, as the thiolate is a more potent nucleophile than the neutral thiol. nih.gov The rate of these nucleophilic additions can be influenced by the acidity of the thiol. nih.gov

Thiols can also react with epoxides in a ring-opening reaction to form β-hydroxy thioethers. This "thiol-epoxy" click reaction is another example of the nucleophilic character of the thiol group and can be catalyzed by bases. nih.gov

Table 2: Nucleophilic Reactions of this compound

| Electrophile | Product Type |

| Alkyl Halide (R-X) | Thioether (Ar-S-R) |

| α,β-Unsaturated Carbonyl | Michael Adduct (β-Thioether Carbonyl) |

| Epoxide | β-Hydroxy Thioether |

Radical-Mediated Transformations, including Thiol-Ene/Yne Chemistry

The thiol group can also participate in radical reactions. The S-H bond is relatively weak and can be homolytically cleaved to generate a thiyl radical (Ar-S•). These radicals are key intermediates in thiol-ene and thiol-yne "click" reactions. rsc.orgwikipedia.orgwikipedia.org

The thiol-ene reaction involves the radical-mediated addition of a thiol across a carbon-carbon double bond (ene). rsc.orgwikipedia.org This process is typically initiated by light or a radical initiator and proceeds via a chain mechanism. wikipedia.org The thiyl radical adds to the alkene in an anti-Markovnikov fashion to generate a carbon-centered radical, which then abstracts a hydrogen atom from another thiol molecule to propagate the chain. rsc.org

Similarly, the thiol-yne reaction involves the addition of a thiol to an alkyne (yne). wikipedia.orgnih.gov This reaction can result in either mono- or di-addition of the thiol to the alkyne, leading to vinyl sulfides or dithioacetals, respectively. wikipedia.org Like the thiol-ene reaction, the thiol-yne reaction is often initiated by radicals and follows an anti-Markovnikov regioselectivity. wikipedia.org These reactions are highly efficient and tolerant of a wide range of functional groups, making them powerful tools in synthesis. nih.gov

Reactions Occurring on the Aromatic Ring System

The reactivity of the aromatic ring in this compound is governed by the directing and activating effects of the methoxy (B1213986) and methyl substituents.

Electrophilic Aromatic Substitution Patterns in Dimethoxy-Methylbenzene Systems

Electrophilic aromatic substitution is a fundamental reaction of benzene (B151609) and its derivatives. The existing substituents on the ring determine the position of the incoming electrophile. msu.edu In the case of this compound, the two methoxy groups and the methyl group are all activating, ortho-, para-directing groups. libretexts.orgquora.comwikipedia.org

The methoxy group is a strongly activating ortho-, para-director due to its ability to donate electron density to the ring through resonance (+M effect). libretexts.orgorganicchemistrytutor.com The methyl group is a weakly activating ortho-, para-director, operating through an inductive effect (+I) and hyperconjugation. quora.com When multiple activating groups are present, the directing effects are additive. In this molecule, the positions ortho and para to the activating groups are positions 3 and 6. Position 1 is occupied by the thiol group. Therefore, electrophilic substitution is expected to occur predominantly at the 3- and 6-positions.

Influence of Methoxy and Methyl Substituents on Aromatic Ring Reactivity

The methoxy and methyl groups significantly influence the reactivity of the aromatic ring towards electrophiles. Both groups are electron-donating, thereby increasing the electron density of the aromatic ring and making it more nucleophilic. wikipedia.orgorganicchemistrytutor.comlibretexts.org This increased nucleophilicity makes the ring more susceptible to attack by electrophiles, leading to a faster reaction rate compared to unsubstituted benzene. msu.edulibretexts.org

The methoxy groups, being strong activators, have a more pronounced effect on the reaction rate than the weakly activating methyl group. libretexts.orgyoutube.com The combined activating effect of two methoxy groups and one methyl group makes the aromatic ring of this compound highly activated towards electrophilic substitution. The substitution pattern will be directed to the positions most activated by the synergistic effects of these groups. The positions ortho to the methoxy groups and ortho/para to the methyl group will be the most favorable sites for electrophilic attack. Given the substitution pattern, the position between the two methoxy groups (position 6) and the position ortho to the methyl and one methoxy group (position 3) are the most likely sites for substitution. Steric hindrance from the existing substituents may also play a role in determining the final product distribution. wikipedia.org

Catalytic Transformations Utilizing the Thiol Moiety

The thiol group of this compound is a focal point for a variety of catalytic transformations, primarily due to the nucleophilicity of the sulfur atom. While specific catalytic systems for this exact molecule are not extensively documented in publicly accessible literature, the reactivity of aromatic thiols, in general, provides a framework for understanding its potential catalytic applications.

Catalytic processes involving aromatic thiols often revolve around the formation of carbon-sulfur bonds, which are of significant interest in organic synthesis for the construction of pharmaceuticals and advanced materials. The thiol functional group can act as a potent nucleophile, enabling it to participate in a range of reactions such as nucleophilic substitution and addition. The electron-donating methoxy and methyl groups on the benzene ring of this compound are expected to enhance the nucleophilicity of the thiol group, potentially influencing its reactivity in catalytic cycles.

One significant area of catalytic transformation for thiols is their participation in "click chemistry" reactions, such as the thiol-ene reaction. This reaction involves the radical or base-catalyzed addition of a thiol to an alkene, forming a thioether. Light-mediated, catalyst-free protocols have been developed for the anti-Markovnikov functionalization of alkenes with thiols, a process that proceeds via the formation of a thiyl radical.

Another important catalytic transformation is the copper-catalyzed cycloaddition. In such reactions, the thiol can act as a nucleophile. For instance, in copper-catalyzed [4+2] cycloadditions, thiols can lead to the formation of sulfur-substituted alkenes with high yields.

The following table summarizes potential catalytic transformations applicable to aromatic thiols like this compound, based on established reactivity patterns of similar compounds.

| Catalytic Transformation | Catalyst Type | Product Type | Mechanistic Feature |

| Thiol-ene Reaction | Radical Initiator / Light | Thioether | Anti-Markovnikov addition of the thiol across a double bond. |

| Thiol-yne Reaction | Radical or Base Catalyst | Vinyl sulfide | Addition of the thiol to an alkyne. |

| Copper-Catalyzed Cycloaddition | Copper(I) salts | Sulfur-substituted heterocycles | Formation of a copper(I) thiolate intermediate. |

| Palladium-Catalyzed Cross-Coupling | Palladium complexes | Aryl thioether | Reductive elimination from a Pd(II) intermediate. |

Elucidation of Reaction Mechanisms and Identification of Intermediates

The elucidation of reaction mechanisms involving this compound is crucial for understanding and optimizing its chemical transformations. Mechanistic studies for reactions involving thiols often focus on the formation and fate of key intermediates.

A widely accepted mechanism for many reactions at the sulfur atom of a thiol is a stepwise process involving the formation of a tetrahedral intermediate. This is particularly relevant in reactions such as thiol-thioester exchange, where a thiolate anion acts as the nucleophile. The stability of this tetrahedral intermediate can determine whether the reaction proceeds in a stepwise or concerted manner.

In the context of radical reactions, such as the light-promoted thiol-ene reaction, the key intermediate is the thiyl radical (RS•). The formation of this radical is crucial and can be initiated by photolysis of a photo-active complex formed between the thiol and the alkene. Subsequent propagation steps involve the addition of the thiyl radical to the alkene and chain transfer with another thiol molecule.

Computational and experimental studies are often employed to understand these reaction pathways. For instance, kinetic studies can provide insights into the rate-determining steps of a reaction, while spectroscopic techniques can be used to identify transient intermediates.

The table below outlines key reactive intermediates that are likely to be involved in the reactions of this compound based on general thiol chemistry.

| Intermediate | Reaction Type | Method of Identification | Significance |

| Thiolate anion (RS⁻) | Nucleophilic substitution/addition | pH dependence of reaction rate | The primary nucleophilic species in many base-catalyzed reactions. |

| Thiyl radical (RS•) | Radical additions (e.g., thiol-ene) | Electron Paramagnetic Resonance (EPR) spectroscopy, trapping experiments | The key chain carrier in radical-mediated transformations. |

| Tetrahedral intermediate | Thiol-thioester exchange | Computational modeling, kinetic isotope effects | Determines the stepwise or concerted nature of the reaction pathway. |

| Metal-thiolate complex (e.g., Cu-SR) | Transition metal-catalyzed reactions | X-ray crystallography, NMR spectroscopy | A common intermediate in cross-coupling and cycloaddition reactions. |

Computational Chemistry and Theoretical Characterization of 4,5 Dimethoxy 2 Methylbenzene 1 Thiol

Quantum Mechanical Calculations (e.g., Density Functional Theory)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to the computational study of molecular systems. DFT provides a balance between accuracy and computational cost, making it a widely used method for calculating the electronic structure of molecules to derive their properties. researchgate.netnih.gov

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For 4,5-Dimethoxy-2-methylbenzene-1-thiol, this involves finding the optimal bond lengths, bond angles, and dihedral angles.

A crucial aspect of this process is conformational analysis, which explores the different spatial orientations (conformers) of the molecule that arise from rotation around single bonds. Key rotations in this compound include the orientation of the thiol (-SH) group relative to the benzene (B151609) ring and the orientations of the two methoxy (B1213986) (-OCH₃) groups. nih.gov By calculating the relative energies of these different conformers, the most stable, lowest-energy structure can be identified. ufms.br Studies on similar substituted aromatic rings show that the orientation of such groups can significantly impact molecular stability and properties. nih.govnih.gov

Illustrative Data Table: Predicted Geometrical Parameters for the Lowest Energy Conformer This table presents typical data that would be generated from a DFT geometry optimization calculation.

| Parameter | Atom Pair/Group | Predicted Value |

| Bond Length | C-S | ~ 1.78 Å |

| S-H | ~ 1.35 Å | |

| C-O (methoxy) | ~ 1.37 Å | |

| O-CH₃ (methoxy) | ~ 1.43 Å | |

| Dihedral Angle | C-C-S-H | ~ 0° or 180° |

| C-C-O-C (methoxy) | Varies |

Electronic structure analysis provides insight into how electrons are distributed within the molecule, which is key to understanding its reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. youtube.comyoutube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. youtube.comyoutube.com

For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the sulfur atom, indicating these are the primary sites for electrophilic attack. The LUMO would likely be a π* antibonding orbital distributed over the benzene ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. malayajournal.org

Charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP surface shows regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). mdpi.com For this molecule, negative potential would be expected around the oxygen and sulfur atoms and within the π-system of the ring, while positive potential would be found around the hydrogen atoms. malayajournal.orgmdpi.com

Interactive Data Table: Calculated Frontier Molecular Orbital Properties This interactive table shows representative FMO energy values and their implications as determined by DFT calculations.

| Property | Value (Illustrative) | Significance |

| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -0.9 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | 4.9 eV | Indicates chemical reactivity and stability; a larger gap suggests higher stability. malayajournal.org |

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental results to confirm the molecular structure. mdpi.com For this compound, key predictable spectra include:

Nuclear Magnetic Resonance (NMR): Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net Comparing these calculated values with experimental spectra is a powerful method for structural verification.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies corresponding to different functional groups (S-H stretch, C-O stretch, aromatic C-H bends, etc.) can be calculated. This allows for the assignment of peaks in experimental Infrared (IR) and Raman spectra. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum mechanical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. mdpi.com An MD simulation for this compound, often in the presence of a solvent like water, would involve calculating the forces on each atom and tracking their movements over a set period.

Computational Studies on Reaction Pathways and Transition States

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying reactions typical for aromatic thiols, such as oxidation to form disulfides or participation as a nucleophile in addition reactions. nih.gov

By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products. This involves locating the transition state—the highest energy point along the reaction coordinate—and calculating the activation energy, which determines the reaction rate. nih.gov Such studies can elucidate reaction mechanisms, predict product formation, and explain observed reactivity patterns without the need for extensive experimentation. nih.gov

Prediction of Structure-Reactivity Relationships

The ultimate goal of many computational studies is to establish clear relationships between a molecule's structure and its chemical reactivity. mdpi.com By combining the insights from various theoretical methods, a comprehensive reactivity profile for this compound can be constructed.

Electronic Effects: The electron-donating nature of the two methoxy groups and the methyl group increases the electron density of the aromatic ring, activating it towards electrophilic substitution. The HOMO/LUMO analysis and MEP maps quantitatively define this activation and pinpoint the most likely sites of reaction. mdpi.com

Steric Effects: The positions of the substituent groups create steric hindrance that can influence which reaction pathways are favored. Conformational analysis helps to understand the molecule's accessible shapes and how they might interact with other reagents.

Through this integrated computational approach, a detailed understanding of the chemical nature of this compound can be achieved, providing a solid theoretical foundation for its practical application.

Exploration of Advanced Applications and Research Frontiers

Design and Synthesis of Advanced Materials

The unique combination of a reactive thiol and a substituted benzene (B151609) ring makes 4,5-Dimethoxy-2-methylbenzene-1-thiol a promising candidate for constructing advanced materials with tailored properties.

Role as Building Blocks in Polymeric Systems (e.g., Liquid Crystalline Elastomers)

Aromatic thiols are integral components in the synthesis of advanced polymers through mechanisms like thiol-ene and thiol-acrylate "click" chemistry. nih.govrsc.org These reactions are known for their high efficiency, mild reaction conditions, and lack of byproducts, making them ideal for creating well-defined polymer networks. In the context of Liquid Crystalline Elastomers (LCEs)—materials known for their ability to undergo significant, reversible shape changes in response to stimuli—thiols serve as crucial crosslinkers or chain extenders. nih.govnih.govresearchgate.net

Typically, LCE synthesis involves reacting multifunctional thiols (di- or tetra-thiols) with diacrylate mesogens. nih.govresearchgate.net As a monofunctional thiol, this compound would not act as a crosslinker to form a polymer network. Instead, its role would be to act as a chain-capping or surface-modifying agent. Its incorporation could be used to:

Control Molecular Weight: By terminating polymer chain growth, it can help regulate the final molecular weight and viscosity of the polymer.

Impart Specific Functionality: The dimethoxy-methylphenyl group can be introduced at the ends of polymer chains or on a polymer backbone, modifying the material's surface properties, solubility, and interaction with other molecules.

Tune Material Properties: The presence of this aromatic group could influence the final thermal and mechanical properties of the elastomer.

While specific studies employing this compound in LCEs are not prominent, the foundational chemistry of thiol-containing polymers provides a clear framework for its potential application. escholarship.orgnih.gov

Applications as Ligands and Capping Agents in Nanomaterial Synthesis (e.g., Quantum Dots)

The synthesis of stable, functional nanomaterials, such as semiconductor quantum dots (QDs), relies heavily on surface passivation with capping agents. nih.gov Thiols are particularly effective ligands due to the strong affinity of sulfur for the surface of metal and semiconductor nanocrystals. nih.govacs.orgbohrium.com Aromatic thiols, in particular, can significantly influence the electronic and optical properties of these materials. frontiersin.org

Research on CdTe QDs using structurally similar aromatic thiols, such as 4-methoxybenzenethiol, has demonstrated that these ligands can induce significant changes in the nanomaterial's properties. frontiersin.org Key findings from these studies show that aromatic thiol capping agents:

Alter Nanocrystal Structure: The strong binding of the thiol radical to the cadmium atoms on the QD surface can cause slight structural distortions. frontiersin.org

Modify Electronic Properties: They consistently stabilize the Lowest Unoccupied Molecular Orbital (LUMO) of the QDs. Depending on the other substituents on the aromatic ring, they can either stabilize or destabilize the Highest Occupied Molecular Orbital (HOMO). frontiersin.org

Tune the Band Gap: By altering the HOMO and LUMO energy levels, these ligands effectively decrease the HOMO-LUMO gap of the QDs. frontiersin.org

Shift Optical Absorption: The modification of the electronic bandgap results in a redshift (a shift to lower energy) in the optical absorption spectra of the capped QDs compared to the bare ones. frontiersin.org

The compound this compound, with its three electron-donating groups (two methoxy (B1213986), one methyl), would be expected to have a pronounced electronic effect as a capping agent. These groups could further modulate the HOMO/LUMO levels, providing a tool for fine-tuning the optoelectronic properties of quantum dots for applications in sensors, LEDs, and solar cells. frontiersin.org

| Capping Ligand | Key Substituent | Effect on HOMO | Effect on LUMO | Resulting HOMO-LUMO Gap Change |

|---|---|---|---|---|

| Thiophenol (TP) | -H | Destabilization | Stabilization | Decrease |

| 4-Methoxybenzenethiol (MBT) | -OCH₃ (Electron-donating) | Strong Destabilization | Stabilization | Decrease |

| 4-Mercaptobenzonitrile (MBN) | -CN (Electron-withdrawing) | Stabilization | Stabilization | Decrease |

| 4-Mercaptobenzoic acid (MBA) | -COOH (Electron-withdrawing) | Stabilization | Stabilization | Decrease |

Development of Novel Synthetic Reagents and Chemical Intermediates

The reactivity of this compound is dictated by its two primary functional components: the thiol group and the electron-rich aromatic ring. This dual reactivity makes it a versatile intermediate for organic synthesis.

The thiol (-SH) group is a potent nucleophile and can readily participate in a variety of classical organic reactions, including:

Thiol-disulfide exchange: Oxidation can form a disulfide-bridged dimer, a reversible covalent bond that is responsive to redox stimuli. nih.gov

Nucleophilic substitution (S-alkylation and S-acylation): Reaction with alkyl halides or acyl chlorides to form thioethers and thioesters, respectively.

Michael addition: Addition to α,β-unsaturated carbonyl compounds.

The aromatic ring is highly activated by two methoxy groups and one methyl group, which are all ortho-, para-directing and electron-donating. This high electron density makes the ring susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, allowing for further functionalization of the molecule. The specific substitution pattern would be directed to the available positions on the ring, ortho or para to the existing activating groups.

Development of Analytical Methodologies for Organosulfur Metabolites in Research

While specific analytical methods for metabolites of this compound have not been detailed, established techniques for the analysis of volatile organosulfur compounds (VOSCs) are directly applicable. nih.gov The detection and quantification of such compounds in complex biological or environmental matrices are challenging due to their volatility and reactivity but are well-documented in analytical chemistry. wur.nlresearchgate.net

Commonly employed methodologies suitable for studying this compound and its derivatives include:

Gas Chromatography (GC): As a volatile thiol, the compound is well-suited for GC analysis. Separation from other components in a mixture would be followed by detection using a sulfur-selective detector, such as a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD), which offer high sensitivity and selectivity for sulfur-containing molecules. nih.gov

Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) allows for definitive structural identification based on the molecule's mass-to-charge ratio and fragmentation pattern. rsc.org

Sample Preparation: For analysis in complex liquid matrices (e.g., cell culture media, environmental water), sample preparation techniques such as static headspace analysis or solid-phase microextraction (SPME) are used to extract and concentrate the volatile sulfur compounds before injection into the GC. wur.nlresearchgate.net

These methods would be essential in any research context to monitor the compound's stability, reactions, or potential metabolic pathways.

Investigation of Structure-Activity Relationships in Novel Derivatives in Academic Research

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and materials science, aiming to understand how a molecule's chemical structure correlates with its functional output, be it biological activity or a physical property. nih.govmdpi.com For this compound, SAR investigations would involve the systematic synthesis of derivatives to probe the importance of each structural feature.

A hypothetical SAR study could explore how modifications to the parent structure affect a specific property (e.g., antimicrobial activity, inhibition of a target enzyme, or performance as a nanomaterial ligand). This would involve creating a library of analogs by:

Modifying Ring Substituents: Altering the position, number, or nature of the groups on the benzene ring (e.g., changing the methyl to an ethyl group, or moving a methoxy group) to probe steric and electronic effects.

Derivatizing the Thiol Group: Converting the thiol to a thioether, thioester, or disulfide to determine the role of the free -SH group.

Replacing the Thiol Group: Substituting the thiol with other functional groups like a hydroxyl (-OH) or an amine (-NH₂) to assess the specific contribution of the sulfur atom.

The resulting data would allow researchers to build a predictive model for designing new molecules with enhanced potency, selectivity, or desired material characteristics.

| Modification Site | Example Modification | Potential Impact on Properties |

|---|---|---|

| Thiol Group (-SH) | Alkylation to form Thioether (-S-CH₃) | Loss of metal-binding affinity; altered nucleophilicity and redox potential. |

| Methyl Group (-CH₃) | Replacement with Ethyl (-CH₂CH₃) or t-Butyl (-C(CH₃)₃) | Increased steric hindrance; altered lipophilicity. |

| Methoxy Groups (-OCH₃) | Positional Isomerism (e.g., 3,4-dimethoxy) | Changes in electronic distribution and dipole moment; altered hydrogen bonding capability. |

| Aromatic Ring | Addition of an electron-withdrawing group (e.g., -NO₂) | Reduced electron density of the ring; altered pKa of the thiol group. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-Dimethoxy-2-methylbenzene-1-thiol, and what methodological considerations are critical for ensuring high yield and purity?

- Methodological Answer : Synthesis should focus on protecting the thiol group during methoxy and methyl group installation. For example, thiol protection via trityl groups or disulfide formation can prevent oxidation. Post-synthesis deprotection under mild reducing conditions (e.g., NaBH₄ in ethanol) is recommended. Reaction optimization should include temperature control (e.g., reflux in ethanol at 78°C ) and stoichiometric balancing of nucleophilic agents. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating the product from byproducts like sulfides or disulfides.

Q. How can spectroscopic techniques (e.g., NMR, IR) be systematically employed to characterize the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm for OCH₃), methyl (δ ~2.3 ppm for CH₃), and thiol (δ ~1.5–2.0 ppm, though often absent due to exchange). Aromatic protons appear as a singlet or doublet depending on substitution symmetry.

- IR : Confirm thiol presence via S–H stretch (~2550 cm⁻¹) and methoxy C–O stretches (~1250 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CH₃ or OCH₃ groups).

- Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What are the common side reactions during synthesis, and how can reaction conditions be optimized to minimize them?

- Methodological Answer :

- Thiol Oxidation : Avoid aerobic conditions by using inert atmospheres (N₂/Ar) and degassed solvents. Add antioxidants like BHT (butylated hydroxytoluene).

- Demethylation : Control pH during hydrolysis steps (e.g., avoid strong bases like NaOH at high temperatures ).

- Byproduct Formation : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry (e.g., use 1.1 equivalents of methylating agents to prevent incomplete substitution).

Advanced Research Questions

Q. How can hydrogen bonding patterns in crystalline this compound be analyzed using graph set theory, and what implications do these interactions have on its physicochemical properties?

- Methodological Answer :

- Graph Set Analysis : Use X-ray diffraction data to identify donor (thiol S–H) and acceptor (methoxy O) groups. Classify hydrogen bonds into motifs (e.g., D = donor, A = acceptor):

- R₂²(8) motifs : Common in dimethoxy-thiol systems due to bifurcated H-bonds.

- C(6) chains : Stabilize layered crystal packing .

- Implications : Strong H-bond networks increase melting points and reduce solubility in nonpolar solvents. Computational tools (Mercury, CrystalExplorer) can correlate H-bond strength with thermal stability.

Q. What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental data (e.g., crystallographic bond lengths)?

- Methodological Answer :

- Parameter Calibration : Adjust DFT functionals (B3LYP vs. M06-2X) to better match experimental geometries. Include dispersion corrections (e.g., D3BJ) for van der Waals interactions.

- Thermal Motion Correction : Refine X-ray data with SHELXL to account for anisotropic displacement parameters, especially for sulfur atoms .

- Statistical Validation : Use R-factors and goodness-of-fit (GOF) metrics to quantify discrepancies.

Q. How does the thiol group's reactivity influence the compound's participation in nucleophilic or redox reactions, and what experimental approaches can probe these pathways?

- Methodological Answer :

- Nucleophilicity : Thiolate formation (via deprotonation with KOH/EtOH ) enhances reactivity toward alkyl halides (e.g., SN2 reactions). Monitor via UV-Vis (λ ~400 nm for thiolate ions).

- Redox Behavior : Use cyclic voltammetry to identify oxidation peaks (Epa ~0.5 V vs. Ag/AgCl for S–H to S–S).

- Competing Pathways : Competing oxidation (to disulfides) vs. alkylation can be controlled by solvent polarity (e.g., DMF vs. THF ).

Q. How can SHELX programs refine the crystal structure of this compound, especially when dealing with twinning or high thermal motion?

- Methodological Answer :

- Twinning : Use SHELXD for initial structure solution and SHELXL for refinement. Input HKLF5 format data and apply TWIN/BASF commands to model twin domains .

- Thermal Motion : Refine anisotropic displacement parameters (ADPs) for all non-H atoms. Constrain methyl groups using ISOR commands.

- Validation : Check CIF files with PLATON/CHECKCIF for missed symmetry or disorder.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.